4-(4-Acetyl-piperazin-1-YL)-2-methylaniline
Overview
Description
4-(4-Acetyl-piperazin-1-YL)-2-methylaniline is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity and Plant Growth Regulation
A study by Stoilkova, Yonova, and Ananieva (2014) synthesized derivatives of 1-methyl and acetyl-4-substituted piperazines to evaluate their potential as herbicides and plant growth regulators. This research demonstrated that compounds incorporating a piperazine ring, when combined with aryl(thio)carbamoyl groups, exhibited significant herbicidal activity against Triticum aestivum and cytokinin-like activity that stimulated betacyanin synthesis in Amaranthus caudatus, indicating the compound's potential in agricultural applications (Stoilkova, Yonova, & Ananieva, 2014).
Antidepressant and Antianxiety Properties
Kumar et al. (2017) embarked on synthesizing novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. The antidepressant and antianxiety activities of these compounds were evaluated using Porsolt’s behavioral despair test and the plus maze method on albino mice. The findings revealed that some derivatives, particularly compounds 3a and 3k, demonstrated significant antidepressant and antianxiety effects, suggesting their potential in the development of new therapeutic agents for mental health disorders (J. Kumar et al., 2017).
Acetylcholinesterase Inhibition
A study conducted by Yurttaş, Kaplancıklı, and Özkay (2013) synthesized new thiazole-piperazine derivatives to assess their inhibitory activity on acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. The research identified several compounds that displayed high inhibition rates against acetylcholinesterase, offering insights into the development of potential treatments for neurodegenerative conditions (Yurttaş, Kaplancıklı, & Özkay, 2013).
Photoluminescent Materials
Gan et al. (2003) synthesized piperazine substituted naphthalimides to study their luminescent properties and potential for photo-induced electron transfer. These compounds exhibited characteristics suitable for pH probes and demonstrated the quenching of fluorescence through photoelectron transfer processes, highlighting their applicability in the development of photoluminescent materials and sensors (Gan, Chen, Chang, & Tian, 2003).
Properties
IUPAC Name |
1-[4-(4-amino-3-methylphenyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10-9-12(3-4-13(10)14)16-7-5-15(6-8-16)11(2)17/h3-4,9H,5-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCWBPKMKUWPKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611918 | |
Record name | 1-[4-(4-Amino-3-methylphenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862686-09-7 | |
Record name | 1-[4-(4-Amino-3-methylphenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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